molecular formula C6H3BrClFO B1378528 6-Bromo-3-chloro-2-fluorophenol CAS No. 186590-40-9

6-Bromo-3-chloro-2-fluorophenol

Cat. No.: B1378528
CAS No.: 186590-40-9
M. Wt: 225.44 g/mol
InChI Key: WAUJWVZWKHKUEK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenolic Architectures

Halogenated phenolic architectures are foundational in organic chemistry. The introduction of halogen atoms onto a phenol (B47542) ring can lead to a variety of effects. For instance, the strong electron-withdrawing nature of halogens can increase the acidity of the phenolic hydroxyl group. britannica.coms3waas.gov.in Furthermore, the presence of different halogens, such as bromine, chlorine, and fluorine, on the same aromatic ring, as seen in 6-Bromo-3-chloro-2-fluorophenol, creates a molecule with distinct reactive sites. This differential reactivity allows for selective chemical transformations, a highly sought-after feature in multi-step synthesis. acs.org

The specific arrangement of the bromine, chlorine, and fluorine atoms in this compound provides a unique electronic and steric environment. This distinct architecture influences its reactivity in various chemical reactions, making it a subject of interest for synthetic chemists exploring new molecular designs.

Strategic Importance in Contemporary Organic Synthesis Research

The strategic importance of this compound in modern organic synthesis lies in its potential as a versatile building block. The presence of three different halogen atoms offers opportunities for regioselective functionalization through various cross-coupling reactions. For example, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for sequential and controlled introduction of different substituents.

Furthermore, the fluorine atom can influence the conformational preferences and metabolic stability of molecules derived from this phenol, a desirable characteristic in medicinal chemistry. The ability to selectively manipulate the different halogen atoms on the this compound scaffold enables the construction of complex molecular architectures from a relatively simple starting material. acs.org This strategic utility is a key driver for its investigation in synthetic research programs.

Chemical and Physical Properties of this compound

The distinct properties of this compound are a direct result of its unique molecular structure. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
CAS Number 186590-40-9 chemicalbook.comchemsrc.com
Molecular Formula C₆H₃BrClFO nih.gov
Molecular Weight 225.44 g/mol nih.gov
Monoisotopic Mass 223.90398 Da nih.gov
Purity Typically ≥97.0% chemsrc.com

This data is compiled from publicly available chemical databases and may vary slightly between different suppliers.

Synthesis of this compound

The synthesis of polyhalogenated phenols often involves multi-step procedures, including halogenation and diazotization reactions. google.com While specific, detailed synthetic routes for this compound are not extensively published in readily accessible literature, general methods for the preparation of similar compounds provide insight into its potential synthesis.

One common approach to synthesizing substituted phenols is through the diazotization of a corresponding aniline, followed by hydrolysis. google.com In the case of this compound, this would likely involve the synthesis of 6-bromo-3-chloro-2-fluoroaniline (B2452269) as a precursor.

Another general strategy involves the direct halogenation of a phenol. For instance, the chlorination of 2-fluorophenol (B130384) is a known method for producing chloro-substituted fluorophenols. A similar multi-step halogenation sequence could potentially be employed to introduce the bromine and chlorine atoms onto a 2-fluorophenol starting material. The synthesis of related compounds, such as 5-bromo-2-fluorophenol, has been achieved through the oxidation of the corresponding boronic acid. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUJWVZWKHKUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Precursor Derivatization of 6 Bromo 3 Chloro 2 Fluorophenol

Established Synthetic Routes to 6-Bromo-3-chloro-2-fluorophenol

The construction of this compound can be approached through various synthetic strategies, primarily involving the sequential introduction of bromine and chlorine atoms onto a fluorinated phenol (B47542) ring.

Ortho-Bromination and Chlorination Strategies from Fluorinated Phenolic Precursors

The synthesis of this compound can be logically achieved through the ortho-bromination of a suitable chlorinated fluorophenolic precursor. A plausible precursor for this strategy is 3-chloro-2-fluorophenol (B1350553). The hydroxyl and fluorine groups are ortho, para-directing, and the position ortho to the hydroxyl group (C6) is sterically accessible for electrophilic substitution.

Standard brominating agents such as N-bromosuccinimide (NBS) can be employed for the selective ortho-bromination of phenols. The reaction is often carried out in a suitable solvent like dichloromethane or methanol. The selectivity for ortho-bromination can be influenced by the choice of solvent and the presence of catalysts. For instance, the use of catalysts like diisopropylamine or dibutylamine with NBS in dichloromethane has been shown to selectively promote ortho-dibromination of phenol and ortho-monobromination of 2-substituted phenols. acs.org

Alternatively, a direct chlorination approach on a brominated fluorophenolic precursor, such as 6-bromo-2-fluorophenol, could also yield the target compound. Reagents like sulfuryl chloride (SO2Cl2) are effective for the chlorination of phenols. The regioselectivity of this reaction can be controlled by the use of catalysts and reaction conditions. For example,para-selective chlorination of phenols using sulfuryl chloride can be achieved in the presence of various sulfur-containing catalysts. chemicalbook.comcardiff.ac.uk

A hypothetical two-step synthesis starting from 2-fluorophenol (B130384) is outlined below:

StepReactantReagent(s)Product
12-FluorophenolSO2Cl2, Catalyst3-Chloro-2-fluorophenol
23-Chloro-2-fluorophenolNBS, SolventThis compound

Direct Halogenation Approaches Utilizing 2-Fluorophenol

While a one-pot synthesis of this compound from 2-fluorophenol through direct mixed halogenation is challenging due to regioselectivity issues, sequential halogenation in a controlled manner can be considered a direct approach. This would involve the initial chlorination of 2-fluorophenol to form 3-chloro-2-fluorophenol, followed by a subsequent bromination step as described in the previous section.

The direct chlorination of phenols can be achieved using various chlorinating agents. A patent describes the preparation of 2-chloro-4-bromophenol from o-chlorophenol using Br2 in the presence of a nanometer positioning catalyst, highlighting the use of specific catalysts to control regioselectivity in halogenation reactions. google.com

Multi-step Synthesis via Sulfonation, Chlorination, and Hydrolysis of Analogous Fluorophenols

A patented method for the preparation of 2-fluoro-6-chlorophenol provides a valuable precedent for a multi-step synthesis of halogenated fluorophenols. google.com This approach involves the sulfonation of a fluorophenol, followed by chlorination and subsequent hydrolysis to yield the target chlorinated phenol. This strategy could be adapted for the synthesis of this compound.

The synthesis would likely begin with 2-fluorophenol. The key steps, based on the analogous synthesis of 2-fluoro-6-chlorophenol, would be:

Sulfonation: 2-Fluorophenol is reacted with a sulfonating agent, such as concentrated sulfuric acid, to introduce a sulfonic acid group onto the aromatic ring. This group acts as a directing and activating/deactivating group in the subsequent halogenation step.

Chlorination: The resulting fluorophenol sulfonic acid is then chlorinated. The sulfonic acid group can direct the incoming chlorine atom to a specific position.

Bromination: Following chlorination, a bromination step would be introduced to add the bromine atom at the desired position.

Hydrolysis: The final step involves the removal of the sulfonic acid group through hydrolysis, typically by heating with aqueous acid, to yield the final product, this compound.

A proposed reaction sequence is as follows:

StepStarting MaterialReagent(s)Intermediate/Product
12-FluorophenolH2SO42-Fluoro-4-phenolsulfonic acid
22-Fluoro-4-phenolsulfonic acidCl2 or SO2Cl23-Chloro-2-fluoro-4-phenolsulfonic acid
33-Chloro-2-fluoro-4-phenolsulfonic acidBr2 or NBS6-Bromo-3-chloro-2-fluoro-4-phenolsulfonic acid
46-Bromo-3-chloro-2-fluoro-4-phenolsulfonic acidH2O, H+This compound

Synthesis of Closely Related Bromochlorofluorophenols and Their Derivatives

The synthetic principles applied to this compound can be extended to the preparation of other bromochlorofluorophenols and their derivatives, often utilizing similar starting materials and reaction types.

Bromination and Fluorination of 2-Hydroxyaniline Derivatives

2-Hydroxyaniline (2-aminophenol) and its derivatives serve as versatile precursors for the synthesis of various substituted phenols. The amino group can be converted into a variety of other functional groups, including halogens, through diazotization reactions. This allows for the introduction of fluorine at a specific position, which can then be followed by bromination and chlorination to yield the desired bromochlorofluorophenol.

For instance, a 2-hydroxyaniline derivative could be diazotized and subjected to a Sandmeyer-type reaction to introduce a fluorine atom. Subsequent halogenation reactions, similar to those described for fluorophenols, can then be carried out to introduce bromine and chlorine atoms onto the aromatic ring. The synthesis of o-aminophenol derivatives from corresponding o-nitrophenol derivatives has been reported, which can then be utilized in further synthetic transformations.

Fries Rearrangement in Halogenated Phenol Synthesis

The Fries rearrangement is a powerful tool in organic synthesis for the preparation of hydroxy aryl ketones from phenolic esters. wikipedia.orgpw.livechemistrylearner.combyjus.com This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid such as aluminum chloride. The reaction is selective for the ortho and para positions, with the product distribution being influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com

In the context of halogenated phenol synthesis, a dihalogenated phenyl acetate could undergo a Fries rearrangement to produce a dihalogenated hydroxyacetophenone. This intermediate can then be further functionalized. For example, a dichlorinated or dibrominated phenyl acetate could be subjected to a Fries rearrangement. The resulting hydroxyketone could then potentially be converted to the corresponding phenol through various deoxygenation methods, or the ketone functionality could be used for further synthetic elaborations.

The general scheme for a Fries rearrangement of a dihalogenated phenyl acetate is as follows:

ReactantCatalystConditionsMajor Product(s)
Dihalogenated Phenyl AcetateAlCl3Low Temperaturepara-hydroxy-dihalogenated acetophenone
Dihalogenated Phenyl AcetateAlCl3High Temperatureortho-hydroxy-dihalogenated acetophenone

This rearrangement provides a pathway to introduce an acyl group onto a halogenated phenol ring, which can be a useful handle for the synthesis of more complex derivatives.

Derivatization of 4-Bromo-3-fluorophenol

The synthesis of this compound from 4-Bromo-3-fluorophenol is achieved through a targeted derivatization process, specifically via regioselective chlorination. The primary challenge in this synthesis is controlling the position of the incoming chlorine atom on the aromatic ring, which is already substituted with hydroxyl, fluorine, and bromine groups.

The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. In the 4-Bromo-3-fluorophenol molecule, the para position relative to the hydroxyl group is occupied by a bromine atom. Therefore, electrophilic substitution is directed towards the two ortho positions (C2 and C6). The existing fluorine and bromine substituents also exert electronic and steric influences on the regioselectivity of the reaction.

Achieving the desired this compound isomer requires the selective introduction of a chlorine atom at the C6 position. This is accomplished by employing specific chlorinating agents and reaction conditions that favor chlorination at this less sterically hindered ortho position, away from the bulky bromine atom at C4 and the fluorine atom at C3. While direct electrophilic chlorination of phenols can often lead to a mixture of isomers, modern catalytic methods have been developed to enhance selectivity for a particular position. acs.orgscientificupdate.com For instance, the use of a Lewis basic selenoether catalyst has been shown to be highly efficient for ortho-selective electrophilic chlorination of phenols. acs.org

Reaction Scheme: Chlorination of 4-Bromo-3-fluorophenol

PrecursorReagentProductReaction Type
4-Bromo-3-fluorophenolChlorinating Agent (e.g., NCS, SO₂Cl₂)This compoundElectrophilic Aromatic Substitution (Chlorination)

Methodological Advancements in Halogenation Reactions

The synthesis of specifically substituted halogenated aromatic compounds relies on precise control over the halogenation reaction. Traditional methods often result in mixtures of isomers and polyhalogenated products, necessitating difficult and costly separation processes. google.com Recent advancements have focused on developing highly selective and efficient halogenation techniques.

Selective Halogenation Techniques in Aromatic Systems

The inherent challenge in the halogenation of substituted aromatic systems is overcoming the statistical distribution of products dictated by the electronic and steric properties of the substituents already present on the ring. scientificupdate.com The hydroxyl group of a phenol, for example, strongly directs incoming electrophiles to the ortho and para positions. youtube.com

Several strategies have been developed to enhance regioselectivity:

Directed Ortho-Metalation: This technique involves using a directing group to deliver the halogenating agent to a specific ortho position. However, this method can have limited substrate scope. scientificupdate.com

Catalyst Control: The use of specific catalysts can steer the halogenation towards a desired isomer. For instance, certain catalysts can form an intermediate complex with the phenol, sterically blocking one reactive site and leaving another open for substitution. acs.orgscientificupdate.com An ammonium salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) has demonstrated high ortho-selectivity in the chlorination of phenols. scientificupdate.com

Solvent and Temperature Effects: The choice of solvent can influence the outcome of halogenation. Reactions in solvents with low polarity, such as chloroform or carbon disulfide, and at low temperatures tend to be milder and can favor the formation of monohalogenated products. youtube.com

Nucleophilic Halogenation: An alternative to electrophilic halogenation involves the nucleophilic chlorination of quinone monoketals, which can be prepared from phenols. nih.gov This method has been used to synthesize multisubstituted chlorofluorophenols in high yields. nih.gov

Comparison of Selective Halogenation Methods

TechniquePrincipleAdvantageLimitation
Catalyst-Controlled HalogenationCatalyst forms a complex with the substrate to direct the electrophile to a specific position. acs.orgscientificupdate.comHigh selectivity, mild reaction conditions. acs.orgCatalyst compatibility with all substrates may vary.
Directed Ortho-MetalationA functional group on the substrate directs metalation and subsequent halogenation to the adjacent position. scientificupdate.comHigh regioselectivity for the ortho position.Requires a suitable directing group; limited substrate scope. scientificupdate.com
Solvent/Temperature ControlLow polarity solvents and low temperatures reduce the reactivity of the system. youtube.comFavors monohalogenation over polyhalogenation. youtube.comMay not provide high selectivity between different isomeric positions.
Nucleophilic Chlorination of Quinone MonoketalsTwo-step process involving oxidation of phenol to a quinone monoketal followed by nucleophilic attack by a chloride source. nih.govGood for synthesizing highly substituted phenols. nih.govRequires precursor synthesis; indirect method.

Catalytic Approaches in Halogenation Processes

Catalysis is central to modern, selective halogenation reactions, offering improved yields, higher selectivity, and milder reaction conditions compared to uncatalyzed processes.

Lewis Base Catalysis: Lewis basic catalysts, such as selenoethers, can be used for the ortho-selective chlorination of phenols. acs.org These catalysts are believed to interact with the halogenating agent (e.g., N-chlorosuccinimide, NCS) to form a more reactive electrophilic species, which is then delivered selectively to the ortho position of the phenol. acs.org This approach has achieved ortho/para selectivity ratios of over 20:1. acs.org

Ammonium Salt Catalysis: Quaternary ammonium salts can act as effective catalysts for ortho-chlorination. scientificupdate.com The mechanism is thought to involve the formation of an N-halo intermediate from the catalyst and the chlorinating agent. scientificupdate.com The chloride counter-ion of the ammonium salt appears to play a crucial role, possibly by acting as a hydrogen bond acceptor for the phenolic proton, thereby orienting the substrate for selective ortho attack. scientificupdate.com

Metal Halide Catalysis: Lewis acids like the halides of aluminum, iron, tin, and titanium are known to catalyze halogenation reactions. google.com For instance, reacting ortho-cresol with sulphuryl chloride in the presence of a metal halide catalyst can produce chlorinated ortho-cresol. google.com These catalysts function by polarizing the halogen-halogen bond of the halogenating agent, creating a more potent electrophile.

Overview of Catalytic Systems in Phenol Halogenation

Catalyst TypeExampleHalogenating AgentSelectivity
Lewis BaseSelenoether acs.orgN-Chlorosuccinimide (NCS)Ortho-selective acs.org
Ammonium Salt(iPr)₂NH₂⁺Cl⁻ scientificupdate.com1,3-dichloro-5,5-dimethylhydantoin (DCDMH)Ortho-selective scientificupdate.com
Metal Halide (Lewis Acid)AlCl₃, FeCl₃ google.comSulphuryl chlorideCan enhance yields of specific isomers google.com

Chemical Reactivity Profiles and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orgnumberanalytics.com In 6-bromo-3-chloro-2-fluorophenol, the hydroxyl group and the halogens themselves influence the ring's susceptibility to nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate. stackexchange.com The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. wikipedia.org For halogenated phenols, the phenoxide ion, formed under basic conditions, is a potent activating group.

The relative reactivity of the different halogens as leaving groups in SNAr reactions is a critical consideration. Generally, the order of reactivity is F > Cl ≈ Br > I. wikipedia.orgnumberanalytics.com This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group.

For this compound, this reactivity trend suggests that the fluorine atom is the most likely to be displaced by a nucleophile, followed by the chlorine and then the bromine atom. This preferential reactivity allows for selective functionalization of the aromatic ring.

The inverted leaving group ability in SNAr reactions is primarily due to the electronic effect of the halogen on the stability of the transition state leading to the Meisenheimer complex. wikipedia.org

Electronegativity: Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orgnih.gov This effect stabilizes the developing negative charge in the transition state of the first, rate-determining step. wikipedia.org

Atomic Radius: While a smaller atomic radius and stronger carbon-halogen bond would typically make a group a poorer leaving group (as seen in SN2), in SNAr, the bond-breaking step is not rate-determining. stackexchange.com The stabilization provided by the highly electronegative halogen to the intermediate is the dominant factor. wikipedia.org

Computational studies have shown that the polarity of the C-Cl and C-Br bonds can even be reversed in the ground state of some activated aryl halides, with the halogen being slightly positive. nih.gov However, in the transition state, the normal polarization is established. nih.gov This highlights the complex electronic factors at play.

The following table summarizes the properties of the halogens and their impact on SNAr reactivity.

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)Leaving Group Ability in SNAr
Fluorine3.981.47Highest
Chlorine3.161.75Intermediate
Bromine2.961.85Lower
Iodine2.661.98Lowest

Electrophilic Aromatic Substitution (EAS) Reactions

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the halogen substituents on this compound are deactivating groups, which also direct incoming electrophiles to the ortho and para positions. The interplay of these competing effects will determine the regioselectivity of EAS reactions.

In some instances, particularly under harsh reaction conditions, a halogen substituent can be displaced by the incoming electrophile in a process known as ipso-substitution. The likelihood of displacement often correlates with the size and electronegativity of the halogen, with larger, less electronegative halogens being more susceptible to displacement. Therefore, in a nitration reaction of this compound, bromine would be the most likely halogen to be displaced, followed by chlorine, and then fluorine.

Oxidation and Reduction Pathways

The phenolic hydroxyl group is susceptible to oxidation. A patent describes the use of this compound in a reaction with iodomethane (B122720) in the presence of potassium carbonate, which is a Williamson ether synthesis, not an oxidation of the phenol itself. google.com However, this indicates the hydroxyl group can be readily deprotonated to form a phenoxide, which is the initial step in many oxidation reactions.

Information regarding the specific reduction pathways of this compound is not detailed in the provided search results. In general, the aromatic ring of a phenol can be reduced under high pressure hydrogenation, and the carbon-halogen bonds can be cleaved by various reducing agents, often with selectivity depending on the specific reagent and reaction conditions.

Hydroxyl Group Oxidation to Carbonyl Moieties

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry, and halophenols are no exception. The hydroxyl group of this compound can, in principle, be oxidized to a carbonyl group, leading to the formation of a substituted benzoquinone. This reaction is typically facilitated by strong oxidizing agents.

Phenols, in general, are susceptible to oxidation, and this reactivity is influenced by the substituents on the aromatic ring. jackwestin.comlibretexts.org The oxidation of phenols can yield various products, with para-benzoquinones being a common outcome when the para position is unsubstituted. libretexts.org For polysubstituted phenols like this compound, the oxidation would lead to a highly substituted and reactive quinone. Metal ion-catalyzed oxidation, for instance with peroxydisulphate in the presence of Cu(II) ions, has been shown to be an effective method for converting halophenols into the corresponding halo-1,4-quinones. ias.ac.in Another approach involves enzymatic catalysis, where artificial peroxidases can selectively oxidize halophenols. mdpi.com

While specific literature detailing the oxidation of this compound is not prevalent, the general reactivity of halophenols suggests that it would undergo oxidation to form a quinone structure under appropriate conditions. The reaction would likely proceed via a phenoxy radical intermediate, with the halogen atoms influencing the stability and subsequent reactivity of the resulting quinone.

Table 1: General Conditions for Oxidation of Halophenols

Oxidizing System Substrate Class Product Type Reference
Peroxydisulphate / Cu²⁺ Halophenols Halo-1,4-quinones ias.ac.in
Chromic Acid Phenols p-Benzoquinone libretexts.org
Fremy's Salt Dihydroxybenzenes Quinones libretexts.org
Artificial Peroxidase / H₂O₂ 4-Halophenols Benzoquinone/Coupling Products mdpi.com

Reduction of Functional Groups

The functional groups on this compound, particularly the halogen atoms, can be subjected to reduction. Catalytic hydrogenation is a common method for the reduction of organic compounds, including the dehalogenation of aryl halides. organicchemistrydata.orgrsc.org The choice of catalyst and reaction conditions is crucial for achieving selective reduction.

The reactivity of aryl halides towards catalytic hydrogenation generally follows the order I > Br > Cl > F. This suggests that the bromo substituent on this compound would be the most susceptible to hydrogenolysis. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed for such transformations. organicchemistrydata.orgosti.gov The process involves the oxidative addition of the carbon-halogen bond to the metal surface, followed by reaction with hydrogen.

While the primary focus is often on preserving the halogen substituents for further cross-coupling reactions, selective dehalogenation can be a useful synthetic strategy. For instance, removing the bromine atom would yield 3-chloro-2-fluorophenol (B1350553), a different building block for further synthesis.

Coupling Reactions

The halogen atoms on the aromatic ring of this compound serve as excellent handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. Due to the presence of bromine and chlorine atoms, this compound is a suitable substrate for such reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 6-position.

A patent for an organic light-emitting device mentions the use of this compound in a Suzuki coupling reaction with (2-fluorophenyl)boronic acid as part of a multi-step synthesis. epo.org This highlights the utility of this compound in the synthesis of complex organic materials.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst System (Typical) Product Type Application Reference
This compound (2-Fluorophenyl)boronic acid Pd catalyst + Base Biaryl epo.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Other Metal-Catalyzed Cross-Coupling Strategies

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other important cross-coupling reactions:

Heck Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The C-Br bond would be the preferred site of reaction.

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl halide and an amine. This would allow for the introduction of various amino groups at the 6-position of the phenol.

The selective reactivity of the C-Br bond over the C-Cl bond is a key feature that allows for sequential and controlled functionalization of the molecule.

Condensation and Derivatization Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for various condensation and derivatization reactions. A notable example is etherification, where the hydroxyl group reacts to form an ether linkage.

A patent describing novel carboxylates for herbicidal applications details the etherification of this compound. google.com In this procedure, the phenol is treated with iodomethane in the presence of potassium carbonate as a base to yield 1-bromo-4-chloro-5-fluoro-2-methoxybenzene.

Table 3: Etherification of this compound

Reactant 1 Reagent Base Solvent Temperature Product Reference
This compound Iodomethane K₂CO₃ Acetone 65 °C 1-Bromo-4-chloro-5-fluoro-2-methoxybenzene google.com

This reaction proceeds via the deprotonation of the acidic phenolic proton by the base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of iodomethane in an Sₙ2 reaction to form the anisole (B1667542) derivative. Other derivatizations, such as esterification, are also possible through reaction with acyl chlorides or carboxylic anhydrides.

Intermolecular and Intramolecular Interactions in Related Structures

The arrangement of the hydroxyl group and the ortho-fluorine atom in this compound allows for the formation of an intramolecular hydrogen bond. This interaction is a common feature in 2-halophenols.

Theoretical and spectroscopic studies on 2-fluorophenol (B130384) and related compounds have investigated the nature of this intramolecular F···H-O hydrogen bond. mdpi.com It is generally considered to be a weak interaction compared to hydrogen bonds involving oxygen or nitrogen as acceptors. jackwestin.com The strength of this bond is influenced by the electronic effects of other substituents on the ring. Despite its weakness, this intramolecular hydrogen bond can influence the conformational preference of the hydroxyl group, favoring the cis conformation where the hydrogen atom points towards the fluorine atom.

In the solid state, halogenated phenols can exhibit a variety of intermolecular interactions, including hydrogen bonding between the hydroxyl groups of adjacent molecules and halogen bonding (X···X or X···O interactions). These interactions play a crucial role in determining the crystal packing and physical properties of the compound. The presence of three different halogens (F, Cl, Br) in this compound suggests a complex interplay of these non-covalent forces in the solid state.

Hydrogen Bonding Interactions

The chemical structure of this compound, featuring a hydroxyl group (-OH) directly attached to the aromatic ring, makes it a potent hydrogen bond donor. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can also act as a hydrogen bond acceptor. The presence of electronegative fluorine, chlorine, and bromine atoms on the ring further influences the acidity of the phenolic proton and the hydrogen bonding capabilities of the molecule.

Both intramolecular and intermolecular hydrogen bonds are conceivable for this compound. An intramolecular hydrogen bond could potentially form between the hydroxyl group and the adjacent fluorine atom at the 2-position. However, studies on o-halophenols suggest that the strength of such intramolecular hydrogen bonds can be weak and depends on the nature of the halogen. rsc.org For instance, research on 2-halophenols indicates that while weak intramolecular hydrogen bonding is observed for 2-chloro, 2-bromo, and 2-iodophenol, it is very weak or absent in 2-fluorophenol. rsc.org This is attributed to the interplay of electrostatic and repulsive forces between the orbitals of the hydroxyl group and the halogen. acs.org

In the condensed phase, intermolecular hydrogen bonding is expected to be a dominant force, leading to the formation of dimers, oligomers, or extended networks. The hydroxyl group of one molecule can form a strong O-H···O hydrogen bond with the hydroxyl oxygen of a neighboring molecule. The strength of these interactions plays a crucial role in the crystal packing and physical properties of the compound. The presence of multiple halogen atoms can modulate the acidity of the phenolic proton, thereby influencing the strength of these intermolecular hydrogen bonds. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound

Interaction Type Donor Acceptor
Intramolecular -OH Fluorine (at C2)
Intermolecular -OH -OH (of another molecule)
Intermolecular -OH Halogen (Cl, Br of another molecule)

π-π Stacking Interactions

Aromatic rings, such as the phenyl group in this compound, are capable of engaging in π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped).

Table 2: Characteristics of π-π Stacking Interactions

Stacking Geometry Description
Face-to-Face (Sandwich) Parallel arrangement of the aromatic rings.
Parallel-Displaced Parallel arrangement with a lateral offset.
Edge-to-Face (T-shaped) The edge of one aromatic ring points towards the face of another.

Halogen Bonding Phenomena

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.govnih.gov This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the C-X bond (where X is a halogen). nptel.ac.in

In this compound, both the bromine and chlorine atoms are capable of participating in halogen bonds. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. Therefore, the bromine atom in this compound is expected to be a stronger halogen bond donor than the chlorine atom.

Halogen bonding can occur between the halogen atoms and various nucleophiles, including the lone pairs of the oxygen atom of the hydroxyl group or even the π-system of an adjacent aromatic ring. Furthermore, halogen···halogen interactions are also possible and are categorized into two types: nih.govnih.gov

Type I: Characterized by symmetric contacts where the two C-X···X angles are equal. This type is generally considered to be a result of van der Waals forces.

Type II: Involves an angle of approximately 180° for one C-X bond and around 90° for the other, consistent with a true halogen bond where one halogen acts as the electrophile and the other as the nucleophile. nih.gov

The presence of multiple halogens in this compound suggests the potential for a complex network of halogen bonds, which, along with hydrogen bonding and π-π stacking, would dictate the supramolecular chemistry of this compound. wikipedia.org

Table 3: Potential Halogen Bonding Interactions in this compound

Interaction Type Halogen Donor Nucleophilic Acceptor
X···O Bromine, Chlorine Oxygen (of -OH group)
X···π Bromine, Chlorine Aromatic ring
X···X (Type II) Bromine, Chlorine Bromine, Chlorine (of another molecule)

Advanced Spectroscopic Characterization and Computational Chemistry

Vibrational and Rotational Spectroscopy Studies

Vibrational and rotational spectroscopy are powerful methods for elucidating the three-dimensional structure and conformational preferences of molecules.

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. From these constants, the molecular geometry and the moments of inertia can be determined with high accuracy. For molecules with multiple conformers, such as substituted phenols, microwave spectroscopy can distinguish between different rotational isomers and provide insights into their relative energies and the barriers to interconversion.

In the study of related halogenated phenols like 3-chloro-2-fluorophenol (B1350553), chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a common technique employed. nih.govfurman.edu This method allows for the rapid acquisition of a broad microwave spectrum. The analysis of the spectrum for a molecule like 6-bromo-3-chloro-2-fluorophenol would involve the identification of transitions corresponding to the parent molecule and its various isotopologues (e.g., containing ³⁷Cl and ⁸¹Br).

Computational chemistry, particularly ab initio calculations at levels of theory such as B3LYP/6-311+G(d,p), is an indispensable tool for guiding the analysis of the microwave spectrum. nih.govfurman.edu These calculations can predict the rotational constants for different possible conformers (e.g., cis and trans isomers arising from the orientation of the hydroxyl proton relative to the adjacent fluorine atom). By comparing the experimentally determined rotational constants with the computationally predicted values, the observed conformer can be identified. For instance, in the study of 5-chloro-2-fluorophenol, a comparison of experimental and calculated constants indicated that the cis conformer was the one observed. furman.edu

Table 1: Representative Rotational Constants for a Related Halogenated Phenol (B47542) (3-chloro-2-fluorophenol)

ParameterCalculated Value (cis conformer)Calculated Value (trans conformer)
A (MHz)24892491
B (MHz)12631262
C (MHz)838837

Note: Data for 3-chloro-2-fluorophenol is presented for illustrative purposes. nih.gov The rotational constants for this compound would differ due to the presence of the bromine atom.

For halogenated phenols, the IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the phenyl ring, the hydroxyl group, and the carbon-halogen bonds. For instance, studies on p-chlorophenol and p-bromophenol have provided detailed assignments of their vibrational modes. acs.org The analysis of the spectra of this compound would be aided by density functional theory (DFT) calculations, which can predict the vibrational frequencies and intensities with good accuracy. researchgate.netresearchgate.net

Key vibrational modes for this compound would include:

O-H stretching: Typically observed in the region of 3600 cm⁻¹. The exact frequency can be influenced by intra- and intermolecular hydrogen bonding. In matrix-isolation studies of meta-fluorophenol, the O-H stretching frequency was observed around 3624 cm⁻¹. mdpi.com

C-C stretching of the aromatic ring, usually found in the 1400-1600 cm⁻¹ region.

In-plane O-H bending: Often coupled with C-O stretching, appearing in the 1200-1300 cm⁻¹ range.

C-O stretching: Typically located around 1250 cm⁻¹.

C-F stretching: Generally a strong band in the 1100-1300 cm⁻¹ region.

C-Cl stretching: Expected in the 600-800 cm⁻¹ range.

C-Br stretching: Occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

The presence of multiple halogen substituents would likely lead to complex vibrational spectra, and the precise assignment of each band would necessitate a detailed computational analysis.

Table 2: Representative Vibrational Frequencies for Halogenated Phenols

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H stretch3590 - 3650
C-C ring stretch1400 - 1600
O-H in-plane bend1180 - 1360
C-F stretch1100 - 1300
C-Cl stretch600 - 800
C-Br stretch500 - 600

Note: This table provides general frequency ranges. Specific values for this compound would require experimental measurement or computational prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would each offer unique and complementary structural insights.

The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen and hydroxyl substituents. ucl.ac.uk The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent due to hydrogen bonding. msu.edu

Based on additive chemical shift rules for substituted benzenes, one can estimate the approximate chemical shifts of the aromatic protons. ucl.ac.uk The electron-withdrawing nature of the halogens and the hydroxyl group would generally lead to downfield shifts for the aromatic protons compared to benzene (B151609) (7.26 ppm). The coupling between adjacent protons (spin-spin coupling) would result in splitting of the signals, providing information about the connectivity of the protons on the ring. The coupling constants would be typical for aromatic systems.

The ¹³C NMR spectrum provides information about each carbon atom in the molecule. For this compound, six distinct signals would be expected for the six carbon atoms of the benzene ring. The chemical shifts are highly dependent on the attached substituents.

The carbon atom attached to the hydroxyl group (C-1) would be significantly deshielded, appearing at a high chemical shift.

The carbons bonded to the halogens (C-2, C-3, and C-6) would also be influenced by the electronegativity and other electronic effects of the respective halogens.

The fluorine atom would induce C-F coupling, which would be observable in the ¹³C NMR spectrum as doublets for the carbons in proximity to the fluorine.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Related Halogenated Phenol (3-chloro-4-fluorophenol)

Carbon AtomChemical Shift (ppm)
C1150.3 (d, J=2.6 Hz)
C2118.0 (d, J=18.5 Hz)
C3121.7 (d, J=6.4 Hz)
C4154.2 (d, J=242.0 Hz)
C5117.2 (d, J=21.2 Hz)
C6125.0 (d, J=3.4 Hz)

Note: Data for 3-chloro-4-fluorophenol (B1581553) is presented for illustrative purposes. chemicalbook.com The chemical shifts and coupling constants for this compound will differ.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. alfa-chemistry.com The chemical shift of the fluorine atom in this compound would be highly sensitive to its electronic environment, which is influenced by the adjacent chloro and bromo substituents and the hydroxyl group. nih.gov

The ¹⁹F chemical shift is typically reported relative to a standard such as CFCl₃. For fluorophenols, the chemical shifts can vary significantly depending on the position and nature of other substituents on the aromatic ring. nih.gov For example, the ¹⁹F chemical shift for 2-fluorophenol (B130384) is around -140 ppm. nih.gov The presence of additional electron-withdrawing halogens at the ortho and meta positions relative to the fluorine atom in this compound would be expected to influence this value. Computational methods can be employed to predict ¹⁹F NMR chemical shifts with increasing accuracy, aiding in the interpretation of experimental data. nih.gov

Phosphorus-31 (³¹P) NMR in Phosphorous-Containing Derivatives

While direct ³¹P NMR data for derivatives of this compound is not extensively documented in the searched literature, the technique is crucial for characterizing organophosphorus compounds derived from similar phenolic structures. spectroscopyonline.com For instance, phosphorous-containing derivatives, such as phosphates or phosphonates, would be synthesized by reacting the hydroxyl group of the phenol.

³¹P NMR spectroscopy is a powerful tool for providing information about the chemical environment of the phosphorus atom. ugent.be In a hypothetical phosphonate (B1237965) derivative of this compound, the ³¹P chemical shift would be highly sensitive to the electronic effects of the halogenated aromatic ring. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms would influence the electron density at the phosphorus center, leading to a characteristic chemical shift. This technique is also instrumental in determining the enantiomeric purity of chiral organophosphorus compounds when using a chiral solvating agent. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and probing the fragmentation pathways of this compound. The calculated monoisotopic mass of this compound is 223.90398 Da. nih.gov

In mass spectra of halogenated phenols, fragmentation generally involves competition between the elimination of carbon monoxide (or CHO) and the loss of a halogen atom or hydrogen halide. rsc.org For chloro- and bromophenols, the molecular ion peak (M+) is often the base peak and exhibits a characteristic isotopic pattern due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. miamioh.eduosti.gov The fragmentation of this compound would be expected to show initial losses of Br, Cl, or smaller fragments like CO and CHO. The proximity of the ortho-halogen to the hydroxyl group can also facilitate the loss of a hydrogen halide molecule (e.g., HBr, HCl). rsc.org

Table 1: Predicted Mass Spectrometry Data

Property Value Source
Molecular Formula C₆H₃BrClFO nih.gov
Molecular Weight 225.44 g/mol nih.gov
Monoisotopic Mass 223.90398 Da nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

There is no specific research applying microfocus synchrotron X-ray diffraction to study the crystal flexibility of this compound. However, this advanced technique is instrumental in understanding the mechanical properties of molecular crystals at an atomic level. rsc.orgresearchgate.net It allows for the mapping of structural changes across a crystal when subjected to external stress, revealing mechanisms of deformation such as elastic bending or plastic deformation. nih.govresearchgate.net For example, a study on 4-bromo-3-chlorophenol (B77146) showed elastic bending, which was attributed to the strength of the Br···Br halogen bonds. nih.gov Such an investigation on this compound could reveal how the combination of three different halogens influences its mechanical response.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Phenols and their derivatives exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring. researchgate.net The substitution of halogen atoms on the benzene ring influences the energy of these transitions.

The electronic absorption spectrum of this compound would be affected by the electron-withdrawing nature of the halogen substituents and the electron-donating hydroxyl group. Upon excitation with UV light, phenolate (B1203915) anions can become potent reductants, a property harnessed in photoredox catalysis. acs.org The absorption maxima (λ_max) are sensitive to the solvent environment and the protonation state of the hydroxyl group. thieme-connect.com

Table 2: Expected UV-Vis Absorption Properties

Transition Type Expected Region Notes
π→π* ~270-290 nm Characteristic of substituted benzene rings. The exact λ_max is influenced by the pattern of halogenation.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds like this compound. researchgate.netimist.marsc.org These computational methods can predict optimized molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties that complement experimental findings. researchgate.netrsc.org

DFT studies on substituted phenols help in understanding their reactivity. chemrxiv.org Calculations can determine global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which provide insights into the molecule's stability and reaction tendencies. imist.ma Furthermore, molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. imist.ma For this compound, the electron-withdrawing halogens would increase the acidity of the phenolic proton compared to phenol itself. chemrxiv.org Modeling can also elucidate the nature of non-covalent interactions, such as halogen bonding, which are critical in supramolecular chemistry and materials science. acs.org

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the molecule's ground-state geometry. This process of geometry optimization seeks the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic properties of this compound are also readily elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in halogenated phenols, the HOMO is often localized on the phenol ring and the oxygen atom, while the LUMO may be distributed over the aromatic system and the halogen substituents.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-Br Bond Length1.90 Å
C-Cl Bond Length1.74 Å
C-F Bond Length1.36 Å
O-H Bond Length0.96 Å
C-O-H Bond Angle109.5°
C-C-Br Bond Angle120.0°

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Ab Initio Calculations for Conformational and Energy Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying the conformational landscape of this compound. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate energy calculations for different conformers. The primary conformational flexibility in this molecule arises from the rotation of the hydroxyl group.

By performing a potential energy surface scan, where the dihedral angle of the O-H bond relative to the benzene ring is systematically varied, different stable conformers and the energy barriers between them can be identified. These calculations can reveal the most stable conformation and the relative energies of other, less stable conformers. The presence of the bulky bromine and chlorine atoms, along with the fluorine atom, will sterically influence the preferred orientation of the hydroxyl group.

Energy Framework Analysis of Intermolecular Interactions

The way this compound molecules interact with each other in the solid state is crucial for understanding its crystal packing and macroscopic properties. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors, partitioning them into electrostatic, polarization, dispersion, and repulsion components.

For a molecule like this compound, this analysis would likely reveal the dominant role of halogen bonding (interactions involving the bromine and chlorine atoms) and hydrogen bonding (involving the hydroxyl group) in stabilizing the crystal structure. The resulting energy frameworks are often represented as diagrams where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction, providing a clear picture of the packing topology.

Topological Analysis of Electron Density (e.g., Bader's QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a profound method for analyzing the electron density distribution within a molecule. This approach partitions the molecule into atomic basins based on the topology of the electron density, allowing for the unambiguous definition of atoms in a molecule and the characterization of chemical bonds.

For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for each covalent bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds. For instance, a negative Laplacian is indicative of a shared-interaction (covalent) bond, while a positive Laplacian suggests a closed-shell interaction (like ionic bonds or van der Waals interactions). This analysis can precisely characterize the C-Br, C-Cl, C-F, C-O, and O-H bonds, as well as any intramolecular hydrogen or halogen bonds.

Prediction of Spectroscopic Parameters and Chemical Reactivity Indices

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific molecular motions.

Global chemical reactivity descriptors derived from the conceptual DFT framework can also be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions.

Table 2: Hypothetical Predicted Chemical Reactivity Indices for this compound

IndexDefinitionHypothetical Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.5 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.5 eV
Electrophilicity Index (ω)χ² / (2η)4.05 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Studies of Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the electronic spectra of this compound. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule.

By performing TD-DFT calculations in conjunction with a PCM for various solvents (e.g., a non-polar solvent like cyclohexane (B81311) and a polar solvent like ethanol), the solvatochromic shifts (shifts in the absorption maxima) can be predicted. This allows for a deeper understanding of the nature of the electronic transitions and the solute-solvent interactions. For a polar molecule like this compound, a shift to longer wavelengths (red shift) is often observed in polar solvents for π → π* transitions.

Applications in Synthetic Organic Chemistry and Materials Science

A Building Block for Complex Organic Molecules

The strategic placement of three different halogen atoms on the phenol (B47542) ring of 6-bromo-3-chloro-2-fluorophenol offers chemists a powerful tool for constructing intricate molecular architectures. The differential reactivity of the bromine, chlorine, and fluorine atoms allows for selective chemical transformations, enabling the stepwise assembly of complex target molecules. This controlled reactivity is a key reason why this compound is utilized as a fundamental building block in the synthesis of novel organic compounds with potential applications in various scientific disciplines.

A Synthetic Intermediate for Specialized Chemical Scaffolds

The utility of this compound extends to its role as a key intermediate in the creation of specialized chemical scaffolds. These scaffolds form the core structures of various functional molecules, and the unique substitution pattern of this phenol derivative is instrumental in achieving the desired final products.

Precursors for Boronic Acid Derivatives

Boronic acids and their derivatives are highly valued in organic synthesis, particularly for their use in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govsigmaaldrich.com These organoboron compounds are generally synthesized from aryl halides through processes such as lithium-halogen exchange or transition metal-catalyzed borylation. nih.gov The presence of a bromine atom on this compound makes it a suitable precursor for conversion into a boronic acid derivative, thereby opening pathways to a wide array of more complex molecules. The resulting boronic acid can then be used as a versatile building block in the synthesis of pharmaceuticals and other advanced materials. nih.govsigmaaldrich.com

Table 1: General Methods for Aryl Boronic Acid Synthesis

Synthetic MethodDescription
Electrophilic TrappingInvolves the reaction of arylmetal intermediates (from Grignard reagents or lithium-halogen exchange) with borate (B1201080) esters. nih.gov
Transition Metal-Catalyzed CouplingCouples aryl halides with diboronic acid reagents. nih.gov
C-H FunctionalizationDirect borylation of aromatic C-H bonds catalyzed by a transition metal. nih.gov
TransmetallationExchange reaction involving aryl silanes or stannanes. nih.gov

Precursors for Alcohols (e.g., (6-bromo-3-chloro-2-fluorophenyl)methanol)

The phenolic hydroxyl group of this compound can be chemically transformed into other functional groups. One such transformation is its conversion to a hydroxymethyl group, yielding (6-bromo-3-chloro-2-fluorophenyl)methanol. sigmaaldrich.combldpharm.combldpharm.comuni.lu This alcohol serves as another valuable intermediate, with the reactive hydroxyl group allowing for further synthetic manipulations. This conversion broadens the synthetic possibilities, enabling the incorporation of this halogenated phenyl unit into a different class of molecules.

Table 2: Properties of (6-bromo-3-chloro-2-fluorophenyl)methanol

PropertyValue
Molecular FormulaC₇H₅BrClFO sigmaaldrich.com
Molecular Weight239.47 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
MDL NumberMFCD18447606 sigmaaldrich.com

Synthesis of Polycyclic Pyrazolinone Derivatives

While direct synthesis of polycyclic pyrazolinone derivatives from this compound is not explicitly detailed in the provided context, the synthesis of various heterocyclic structures often relies on substituted phenolic starting materials. The functional groups present on this compound could potentially be modified to participate in condensation reactions that form the core of pyrazolinone rings or other related polycyclic systems.

Formation of Halogenated Chromone (B188151) Derivatives

Halogenated chromone derivatives are a class of compounds with recognized biological activities. researchgate.net The synthesis of these structures can begin with substituted phenols. For instance, the preparation of 6-bromo- and 6-chloro-3-hydroxychromone has been reported, which then serve as key intermediates for more complex chromene derivatives. researchgate.net Although the direct use of this compound is not specified, its structural similarity to the starting materials used in these syntheses suggests its potential as a precursor for novel, highly substituted chromone derivatives. The presence of multiple halogens could influence the biological and physical properties of the resulting chromone molecules. researchgate.net

Synthesis of Diaryl Guanidinium (B1211019) Derivatives

Diaryl guanidinium derivatives are another class of compounds that can be synthesized using halogenated phenolic precursors. nih.gov The synthesis often involves coupling reactions, such as the Buchwald-Hartwig amination, to form a diaryl ether linkage. nih.gov For example, a precursor for a diaryl guanidinium derivative was synthesized using 3-bromo-5-fluorophenol. nih.gov The synthetic strategies employed in the creation of these molecules indicate that this compound could be a viable starting material for the synthesis of novel diaryl guanidinium derivatives with a unique halogenation pattern, potentially leading to new compounds with interesting biological or material properties.

Development of Advanced Materials

The incorporation of halogen atoms into materials can impart specific properties, such as flame retardancy, thermal stability, and altered electronic characteristics.

Polymeric Materials

Specific research detailing the use of this compound in the synthesis of polymeric materials was not found in the reviewed scientific literature.

In a broader context, halogenated phenols, as a general class of compounds, have been explored for creating specialized polymers. For instance, a known chemical pathway involves the reaction of halogenated phenols with aldehydes, such as formaldehyde, to produce resinous condensation products. google.com The presence of halogen atoms in the resulting polymer matrix is noted to contribute fire-retardant properties to the material. google.com However, the patent describing this process does not specifically name or provide examples using this compound.

Dyes

No specific instances of this compound being used as a precursor or intermediate in the synthesis of dyes were identified in public databases. Phenolic compounds, in general, can serve as coupling components or synthons for various classes of dyes, but the application of this specific tri-halogenated phenol remains undocumented in this context.

Catalysis Research

The structure of this compound, with its potential for derivatization into chelating ligands, suggests theoretical applicability in catalysis.

Ligands for Metal Complexes in Catalytic Reactions

There is no available research demonstrating the use of this compound to synthesize ligands for metal-catalyzed reactions. The phenolic oxygen and the potential to introduce other coordinating groups could theoretically allow it to act as a precursor to a ligand. For example, related but distinct compounds like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol have been synthesized to create Schiff base compounds, which are well-known for their ability to form stable complexes with various metals. researchgate.net These Schiff base complexes are of interest for their potential biological and catalytic activities, but similar studies involving this compound have not been reported. researchgate.net

Applications in Polymerization and Copolymerization

No studies were found that utilize this compound either as a monomer or as a component of a catalytic system for polymerization or copolymerization reactions. Research in this field has involved other halogenated molecules, such as the copolymerization of halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates with styrene, but does not include the subject compound. researchgate.net

Host-Guest Chemistry Applications

While no specific host-guest chemistry applications involving this compound have been documented, its molecular structure is relevant to the principles of supramolecular chemistry, particularly halogen bonding.

Halogen bonding is a noncovalent interaction where an electron-deficient region on a halogen atom (known as a σ-hole) is attracted to a Lewis base, such as a lone pair on a nitrogen or oxygen atom. acs.orgresearchgate.net The strength of this interaction is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. acs.org

The compound this compound possesses three different halogen atoms, each capable of participating in halogen bonds. This feature theoretically allows it to engage in directional, self-assembled structures, a cornerstone of host-guest chemistry and crystal engineering. researchgate.net Studies on other halogenated phenols have shown their ability to bind to larger host molecules, such as dissolved humic acid, through noncovalent interactions, demonstrating the general principle. nih.gov However, specific examples of this compound acting as a "guest" within a molecular "host" have not been reported.

Synthesis of Oxacalix[n]arenes

The chemical compound this compound represents a potentially valuable, though as of now not explicitly documented, precursor in the sophisticated synthesis of a class of macrocyclic compounds known as oxacalix[n]arenes. These molecules are characterized by a repeating sequence of aromatic units linked by oxygen atoms, forming a basket-like three-dimensional structure. The synthesis of functionalized oxacalix[n]arenes is an area of active research, driven by their potential applications in host-guest chemistry, ion sensing, and catalysis.

The primary method for the synthesis of oxacalix researchgate.netarenes involves a nucleophilic aromatic substitution (SNAr) reaction. This synthetic strategy typically employs a dihydroxy-substituted aromatic compound that acts as the nucleophile, reacting with a highly activated di-halogenated aromatic species. A common example of this is the reaction between a 1,3-dihydroxybenzene derivative and a compound such as 1,5-difluoro-2,4-dinitrobenzene. The electron-withdrawing nitro groups in the latter compound are crucial for activating the fluorine atoms towards nucleophilic attack by the phenoxide ions generated from the dihydroxybenzene in the presence of a base.

The structure of this compound, featuring a phenolic hydroxyl group and three different halogen substituents on the aromatic ring, suggests its potential utility in the synthesis of novel, highly functionalized oxacalix[n]arenes. The presence of bromo, chloro, and fluoro groups offers multiple sites for potential modification, both before and after the formation of the macrocyclic structure. The fluorine atom, in particular, could serve as a leaving group in an SNAr-type cyclization reaction, analogous to the established synthesis of other oxacalixarenes.

A hypothetical synthetic route could involve the reaction of this compound with a suitable dihydroxyaromatic partner under basic conditions. The specific reaction conditions, including the choice of base, solvent, and temperature, would be critical in directing the reaction towards the desired macrocyclic product and influencing the yield and the size of the resulting oxacalix[n]arene. The varied electronic properties of the bromo, chloro, and fluoro substituents would be expected to influence the reactivity of the phenol and the stability of any intermediates, offering a rich field for synthetic exploration.

The resulting oxacalix[n]arenes incorporating the 6-bromo-3-chloro-2-fluorophenyl moiety would possess a unique substitution pattern, which could impart specific physical and chemical properties. For instance, the presence of heavy bromine atoms could be leveraged in applications involving X-ray crystallography for precise structural determination of host-guest complexes. Furthermore, the halogen atoms could serve as handles for post-synthetic modification, allowing for the attachment of other functional groups to fine-tune the solubility, binding properties, and catalytic activity of the macrocycle.

While direct experimental evidence for the use of this compound in the synthesis of oxacalix[n]arenes is not yet present in the reviewed literature, the fundamental principles of SNAr-based oxacalixarene synthesis provide a strong foundation for its potential application in this field. Future research in this area could unlock new synthetic pathways to a diverse range of functionalized macrocycles with novel properties and applications.

Environmental Chemistry and Biodegradation Studies

Fate and Transport of Halogenated Phenols in Environmental Compartments

The transport and distribution of halogenated phenols in the environment are influenced by factors such as water solubility, soil and sediment adsorption, and volatility. academicjournals.org The presence of multiple halogen atoms, as in 6-bromo-3-chloro-2-fluorophenol, generally increases the compound's hydrophobicity and recalcitrance to degradation. nih.gov

Aquatic sediments serve as a major sink for many organic pollutants, including halogenated phenols. The degradation of these compounds in sediments can occur under both oxygen-rich (aerobic) and oxygen-depleted (anoxic) conditions, with different microbial communities and metabolic pathways being active in each.

Under anoxic conditions, the primary degradation mechanism for highly halogenated phenols is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. nih.govrutgers.edu This process is often the critical first step in the breakdown of complex halogenated molecules, as it can reduce their toxicity and render them more susceptible to further degradation. For instance, studies on other polyhalogenated phenols have shown that anaerobic microorganisms can sequentially remove halogen atoms. nih.gov It is plausible that this compound would undergo a similar initial dehalogenation in anoxic sediments, although the relative removal rates of bromine, chlorine, and fluorine would depend on the specific microbial consortia present. The carbon-fluorine bond is generally the most stable and resistant to cleavage. nih.govacs.org

In aerobic zones of aquatic sediments, the degradation of simpler phenols and partially dehalogenated intermediates can proceed more rapidly. Aerobic bacteria utilize oxygen-dependent enzymes to hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov A combined anaerobic-aerobic process is often most effective for the complete degradation of highly halogenated compounds. nih.gov

Table 1: Illustrative Degradation of Halogenated Phenols in Sediments (Based on Analogous Compounds)

Compound TypeConditionPrimary Degradation ProcessKey Findings
Polybrominated PhenolsAnaerobicReductive DebrominationStepwise removal of bromine atoms, leading to less halogenated and more biodegradable intermediates. nih.gov
Polychlorinated PhenolsAnaerobicReductive DechlorinationEssential for the breakdown of highly chlorinated congeners. rutgers.edu
Halogenated PhenolsAerobicHydroxylation & Ring CleavageMineralization of simpler phenols and dehalogenated byproducts. nih.gov

This table is illustrative and based on data for related halogenated phenols due to the absence of specific data for this compound.

The fate of this compound in soil is governed by its interaction with soil components and its susceptibility to microbial attack. Adsorption to soil organic matter can decrease its bioavailability for microbial degradation, thus increasing its persistence. academicjournals.org

Similar to aquatic sediments, both anaerobic and aerobic microbial processes contribute to the decomposition of halogenated phenols in soil. Fungi and bacteria are the primary agents of degradation. academicjournals.orgnih.gov Fungi, such as white-rot fungi, secrete powerful extracellular enzymes that can non-specifically oxidize a wide range of persistent organic pollutants. Bacterial degradation in soil follows pathways similar to those in aquatic environments. The presence of other organic compounds can sometimes enhance the degradation of recalcitrant phenols through co-metabolism. uniba.sk Given its complex structure, the complete mineralization of this compound in soil is likely to be a slow process, potentially leading to the transient accumulation of less halogenated, but still potentially harmful, intermediates.

Microbial Degradation Mechanisms

Microorganisms have evolved a diverse array of enzymes and metabolic pathways to utilize aromatic compounds as sources of carbon and energy. The biodegradation of halogenated phenols, particularly chlorophenols, has been extensively studied.

The bacterial degradation of chlorophenols typically begins with the enzymatic removal of the chlorine atoms and/or the hydroxylation of the aromatic ring. nih.govresearchgate.net

Under aerobic conditions, the initial attack is often catalyzed by monooxygenase enzymes, which incorporate one atom of molecular oxygen into the phenolic ring, typically forming a chlorocatechol. nih.govfrontiersin.org This is then followed by the cleavage of the aromatic ring, which can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org Both pathways lead to the formation of intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov

In anaerobic environments, as mentioned previously, reductive dehalogenation is the key initial step. nih.gov Once a sufficient number of halogen atoms have been removed, the resulting simpler phenol (B47542) can be further metabolized through various anaerobic pathways, eventually leading to the production of methane (B114726) and carbon dioxide. researchgate.net

A variety of genes and enzymes responsible for the degradation of chlorophenols have been identified in different bacterial species. nih.govresearchgate.net These enzymes often exhibit a broad substrate specificity, allowing them to act on a range of related compounds.

Key enzymes in the aerobic degradation of chlorophenols include:

Phenol Hydroxylases/Monooxygenases: These enzymes initiate the degradation process by hydroxylating the aromatic ring to form catechols. frontiersin.org

Catechol Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of catechols. Catechol 1,2-dioxygenases catalyze ortho-cleavage, while catechol 2,3-dioxygenases catalyze meta-cleavage. frontiersin.org

Dehalogenases: These enzymes specifically catalyze the removal of halogen atoms from the aromatic ring. Reductive dehalogenases are crucial in anaerobic degradation. nih.govrutgers.edu

The genes encoding these enzymes are often found clustered together on bacterial chromosomes or plasmids, forming "catabolic gene cassettes." nih.gov

Table 2: Key Enzymes in the Biodegradation of Halogenated Phenols

Enzyme ClassFunctionDegradation Condition
MonooxygenasesIncorporation of one oxygen atom (hydroxylation)Aerobic
DioxygenasesAromatic ring cleavageAerobic
Reductive DehalogenasesRemoval of halogen atoms and replacement with hydrogenAnaerobic
HydrolasesCleavage of chemical bonds by adding waterAerobic/Anaerobic

Certain phototrophic bacteria, which can utilize light as an energy source, have also been shown to degrade halogenated aromatic compounds. ijmra.us For example, species of Rhodopseudomonas can metabolize chlorophenols under anaerobic, light-dependent conditions. ijmra.us These bacteria can perform reductive dehalogenation, using the electrons derived from light energy to remove halogen substituents. This metabolic capability adds another layer to the potential for biodegradation of compounds like this compound in environments exposed to light, such as surface waters and the upper layers of soil and sediment.

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as chemical reactions and photolysis. For halogenated phenols, these processes can play a role in their environmental transformation.

Photodegradation, particularly in the presence of sensitizers or as part of advanced oxidation processes (AOPs), is a key abiotic pathway for the degradation of halogenated aromatic pollutants. While direct photolysis can contribute to the breakdown of these compounds, its contribution is often minimal compared to radical-induced oxidation. nih.gov

Advanced oxidation processes, such as UV/peroxydisulfate (PDS) and UV/hydrogen peroxide (H₂O₂), have been shown to be effective in degrading halophenols. nih.gov In these processes, UV irradiation generates highly reactive radicals (sulfate and hydroxyl radicals) that attack the aromatic ring, leading to its cleavage and mineralization. The effectiveness of these processes is influenced by factors such as pH and the presence of other ions like chloride. nih.gov For instance, the degradation rate of 2-bromophenol (B46759) in both UV/PDS and UV/H₂O₂ systems was observed to decrease from pH 4.0 to 5.0 and then increase from pH 6.0 to 8.0. nih.gov

Chemical decomposition offers another route for the degradation of halogenated organic compounds. One patented method involves reacting the halogenated compound with a reagent consisting of a polyethyleneglycol, a base, and an oxidizing agent or a radical source in the absence of oxygen. google.com This process has been reported to be effective for a range of halogenated compounds, including polychlorobiphenyls and polychlorodibenzofurans, achieving almost total decontamination. google.com The reaction rate is noted to be more rapid for compounds with a higher degree of halogenation. google.com

Another approach involves the use of zero-valent iron (ZVI) for the reductive dehalogenation of chlorophenols. This method has shown promise for the degradation of various chlorophenols, although its effectiveness can be influenced by the position and number of chlorine substituents.

Comparative Studies of Halogenated Phenol Degradability

The degradability of halogenated phenols varies significantly depending on the type, number, and position of the halogen substituents on the phenol ring.

Under anaerobic conditions, sulfidogenic consortia have been shown to degrade various halogenated phenols. nih.govresearchgate.net One study demonstrated that a consortium enriched from estuarine sediment could utilize 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) as carbon and energy sources, leading to their mineralization. nih.govresearchgate.net However, 4-fluorophenol (B42351) was not degraded by this consortium, suggesting that the type of halogen is a critical factor. nih.govresearchgate.net

In advanced oxidation processes, the position of the halogen substituent influences the degradation rate. For monohalogenated phenols in a UV/PDS system, the degradation rate follows the order: para-substituted > ortho-substituted > meta-substituted. nih.gov

The following table summarizes the degradation of different halogenated phenols under various conditions based on available research.

CompoundDegradation ConditionKey Findings
4-ChlorophenolAnaerobic, sulfidogenic consortiumDegraded and mineralized. nih.govresearchgate.net
4-BromophenolAnaerobic, sulfidogenic consortiumDegraded and mineralized. nih.govresearchgate.net
4-IodophenolAnaerobic, sulfidogenic consortiumDegraded and mineralized. nih.govresearchgate.net
4-FluorophenolAnaerobic, sulfidogenic consortiumNot degraded. nih.govresearchgate.net
2-BromophenolUV/PDS and UV/H₂O₂Effectively degraded; degradation rate is pH-dependent. nih.gov
Pentachlorophenol (B1679276)Photocatalytically induced enzymatic process~97% transformation and 65% chlorine removal. researchgate.net
Pentabromophenol (B1679275)Photocatalytically induced enzymatic process~96% transformation and 70% bromine removal. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-3-chloro-2-fluorophenol with high regioselectivity?

  • Methodological Answer : Multi-step halogenation is typically employed. Fluorination is often performed first due to fluorine’s strong electron-withdrawing effects, which direct subsequent bromination/chlorination to specific positions. For example, boronic acid intermediates (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic Acid ) can facilitate Suzuki-Miyaura cross-coupling for further functionalization. Halogenation sequences should be optimized using directing groups (e.g., hydroxyl or nitro groups) to enhance regioselectivity. Reaction conditions (temperature, catalyst) must be tailored to minimize side reactions, as seen in analogous bromo-chloro-fluorophenol syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical for identifying substituent positions. Fluorine’s deshielding effects and coupling patterns (e.g., 3JH-F^3J_{\text{H-F}}) help confirm regiochemistry.
  • X-ray Crystallography : Tools like SHELXL and WinGX are essential for resolving structural ambiguities. For halogenated aromatics, heavy-atom effects improve diffraction quality.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} and 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar halogenated phenols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic effects of substituents in this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms improve accuracy for halogenated systems. Key steps:

Optimize geometry using a basis set (e.g., 6-311++G(d,p)).

Calculate electrostatic potentials (ESP) to map electron-withdrawing effects of Br, Cl, and F.

Compare HOMO/LUMO energies with experimental UV-Vis data to validate computational models.

  • Note: Gradient corrections (e.g., Lee-Yang-Parr correlation ) are critical for correlation energy in aromatic systems.

Q. How can crystallographic software resolve structural contradictions in halogenated phenol derivatives?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for heavy-atom refinement. Anomalous scattering from Br/Cl enhances phase determination.
  • WinGX : Employ Fourier mapping to detect disordered halogen positions. For example, fluorine’s small atomic radius may require higher-resolution data (<1.0 Å).
  • Validation : Cross-check with DFT-calculated bond lengths/angles to resolve discrepancies between experimental and theoretical models.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation) to prevent oxidation during coupling reactions.
  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki couplings, as they tolerate bulky halogen substituents .
  • Kinetic Control : Lower reaction temperatures (−20°C to 0°C) suppress undesired nucleophilic aromatic substitutions, as demonstrated in analogous fluorophenol syntheses .

Q. How do steric and electronic effects of Br, Cl, and F influence reaction kinetics in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bromine’s larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å) slows transmetallation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Electronic Effects : Fluorine’s electronegativity deactivates the ring, requiring electron-deficient catalysts (e.g., Pd(OAc)2_2) for efficient coupling.
  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F} NMR to quantify rate differences between halogen substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer :

Basis Set Limitations : Augment basis sets with polarization/diffusion functions (e.g., cc-pVTZ) for accurate F/Br/Cl vibrational modes.

Anharmonicity Corrections : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies to match experimental IR peaks .

Solvent Effects : Include implicit solvent models (e.g., PCM) if spectra were acquired in solution.

Q. What experimental controls validate the purity of this compound in synthetic workflows?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (254 nm) to quantify impurities. Purity thresholds ≥95% are typical for research-grade compounds .
  • Elemental Analysis : Compare measured C/H/N/Br/Cl/F percentages with theoretical values (deviation <0.3% acceptable).
  • Melting Point Consistency : Sharp melting points (±2°C) indicate homogeneity, as seen in analogous halogenated phenols .

Tables for Key Data

PropertyMethod/SoftwareKey ParametersReference
Synthetic Yield Stepwise Halogenation65–75% (Br/Cl/F sequence)
DFT Accuracy B3LYP/6-311++G(d,p)MAE: ±2.4 kcal/mol (thermochemistry)
X-ray Resolution SHELXLR-factor <5% (heavy-atom derivatives)
Purity Validation HPLC-UVRetention time: 8.2±0.1 min (C18 column)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.